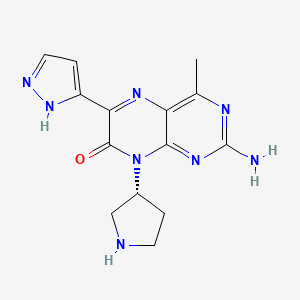

![molecular formula C66H68CaF2N4O10 B14802780 calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)

calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atorvastatin calcium is a widely used medication belonging to the statin class of drugs. It is primarily prescribed to lower cholesterol and triglyceride levels in the blood, thereby reducing the risk of cardiovascular diseases such as heart attacks and strokes . Atorvastatin calcium works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin calcium involves several key steps, including the construction of the pyrrole ring and the formation of the hemi-calcium salt. One prominent method involves the Paal-Knorr condensation, where a diketone reacts with an amine to form the pyrrole ring . The final step involves the hydrolysis of the ester and the counter-ion exchange to obtain the pure atorvastatin calcium .

Industrial Production Methods: Industrial production of atorvastatin calcium focuses on optimizing yield and purity. Improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium . These methods ensure high-yield production with product purities exceeding 99.5% .

化学反应分析

Types of Reactions: Atorvastatin calcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of atorvastatin calcium include diketones, amines, and ethyl acetate . The reactions typically occur under controlled conditions to ensure high yield and purity.

Major Products Formed: The major product formed from these reactions is atorvastatin calcium itself, which is obtained as a hemi-calcium salt .

科学研究应用

Atorvastatin calcium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used to treat dyslipidemia and prevent cardiovascular diseases . Research has also explored its potential in improving bioavailability and solubility through various methods such as solid dispersions and nanoparticles . Additionally, atorvastatin calcium has been studied for its effects on patient adherence and persistence in real-world settings .

作用机制

Atorvastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By blocking this enzyme, atorvastatin calcium reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood . This mechanism helps prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular events .

相似化合物的比较

Atorvastatin calcium is often compared with other statins such as simvastatin and rosuvastatin. While all statins work by inhibiting HMG-CoA reductase, atorvastatin calcium is known for its high potency and effectiveness in lowering LDL cholesterol levels . Rosuvastatin, for example, has been shown to reduce LDL cholesterol by a greater percentage compared to atorvastatin . atorvastatin calcium remains a popular choice due to its well-established safety profile and extensive clinical use .

List of Similar Compounds:- Simvastatin

- Rosuvastatin

- Pravastatin

- Lovastatin

- Fluvastatin

Atorvastatin calcium’s unique combination of high potency, effectiveness, and safety makes it a valuable medication in the management of cholesterol levels and the prevention of cardiovascular diseases.

属性

分子式 |

C66H68CaF2N4O10 |

|---|---|

分子量 |

1155.3 g/mol |

IUPAC 名称 |

calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2 |

InChI 键 |

FQCKMBLVYCEXJB-UHFFFAOYSA-L |

规范 SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B14802701.png)

![1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride](/img/structure/B14802704.png)

![2-[(2,4-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14802714.png)

![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)